molecular formula C10H6F3NO B580638 8-(Trifluoromethoxy)quinoline CAS No. 1251032-62-8

8-(Trifluoromethoxy)quinoline

Cat. No. B580638
M. Wt: 213.159
InChI Key: PGNPNPJDOVWGSX-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6F3NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethoxy group (-OCF3) is attached to the 8th position of the quinoline ring .


Synthesis Analysis

The synthesis of 8-(Trifluoromethoxy)quinoline and its derivatives is a topic of ongoing research . Quinoline and its derivatives have been synthesized using various protocols, including classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been used .


Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethoxy)quinoline consists of a quinoline ring with a trifluoromethoxy group attached to the 8th position . The InChI code for this compound is 1S/C10H6F3NO/c11-10(12,13)15-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H .


Physical And Chemical Properties Analysis

8-(Trifluoromethoxy)quinoline has a molecular weight of 213.16 . It is a solid at room temperature .

Scientific Research Applications

  • Detection of Cu2+ Ions : A quinoline derivative coupled with carbon dots can act as a fluorescent chemosensor for detecting Cu2+ ions. This method offers high sensitivity, selectivity, and stability under various conditions, including direct detection in aqueous solutions and tap water (Li et al., 2016).

  • Corrosion Inhibition : Quinoline derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. Their effectiveness increases with the length of the hydrocarbon chain in the molecule, and they form protective layers on the metal surface (Tazouti et al., 2021).

  • Coordination with Metal Ions : Some quinoline derivatives can form coordination complexes with metals like Cu, Ag, and Pd. These complexes have potential applications in catalysis and materials science (Son et al., 2010).

  • Aluminum Alloy Corrosion Protection : Quinoline derivatives can serve as corrosion inhibitors for aluminum alloys in saline environments, forming protective films on the alloy surface (Wang et al., 2015).

  • Pharmacological Applications : Some quinoline derivatives exhibit anticonvulsant activity, with potential use as therapeutic agents for epilepsy and related disorders (Wang et al., 2013).

  • Visible Light Trifluoromethylation : Quinoline derivatives can undergo trifluoromethylation under visible light irradiation, enhancing their efficiency in various chemical transformations (Zhao et al., 2018).

  • Preconcentration Agents in Analysis : Quinoline-8-ol and its derivatives are used as chelating agents in flow injection analysis for the determination of inorganics (Rao & Gladis, 2002).

  • Antibacterial Activity : Some quinoline derivatives exhibit antibacterial activity, potentially serving as novel therapeutic agents against various bacterial infections (Asahina et al., 2005).

Future Directions

The future directions for research on 8-(Trifluoromethoxy)quinoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the importance of quinoline derivatives in medicinal chemistry, there is a significant interest in developing new synthetic methods and studying the properties of these compounds .

properties

IUPAC Name

8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNPNPJDOVWGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethoxy)quinoline

Citations

For This Compound
5
Citations
N Kaila, K Janz, S DeBernardo… - Journal of medicinal …, 2007 - ACS Publications
Leukocyte recruitment of sites of inflammation and tissue injury involves leukocyte rolling along the endothelial wall, followed by firm adherence of the leukocyte, and finally …
Number of citations: 149 pubs.acs.org
N Kaila, K Janz, A Huang, A Moretto… - Journal of medicinal …, 2007 - ACS Publications
P-selectin-PSGL-1 interaction causes rolling of leukocytes on the endothelial cell surface, which subsequently leads to firm adherence and leukocyte transmigration through the vessel …
Number of citations: 111 pubs.acs.org
F Aribi, E Schmitt, A Panossian, JP Vors… - Organic Chemistry …, 2016 - pubs.rsc.org
The present work describes the unprecedented use of Fluoroalkyl Amino Reagents (FARs) to afford 2,4-bis(fluoroalkyl)-substituted quinoline derivatives in two steps. In contrast to the …
Number of citations: 23 pubs.rsc.org
C Li, J Li, Y An, J Peng, W Wu… - The Journal of Organic …, 2016 - ACS Publications
An efficient and practical palladium-catalyzed aerobic oxidative approach to afford functionalized 2-substituted quinolines in moderate to good yields from readily available …
Number of citations: 51 pubs.acs.org
NC High Point - researchgate.net
… [0179] Step 1: To the crude 4-chloro-3-propylsulfanyl-8trifluoromethoxy-quinoline obtained in step-3 of example 31 was added cyclohexylamine, and the mixture was microwaved at 150 …
Number of citations: 0 www.researchgate.net

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